molecular formula C8H17ClN2O B169630 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 173337-02-5

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B169630
CAS No.: 173337-02-5
M. Wt: 192.68 g/mol
InChI Key: VLEJUJAYKJRPHY-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an aminomethyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride typically involves the reaction of piperidine with formaldehyde and acetone. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process can be summarized as follows:

  • Piperidine is reacted with formaldehyde to form 4-(Aminomethyl)piperidine.
  • The resulting 4-(Aminomethyl)piperidine is then reacted with acetone to yield 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of proteases or interact with neurotransmitter receptors, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

    1-(4-(Ethylamino)piperidin-1-yl)ethanone: Similar structure but with an ethylamino group instead of an aminomethyl group.

    1-(4-(Methylamino)piperidin-1-yl)ethanone: Contains a methylamino group.

    1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Features a hydroxymethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEJUJAYKJRPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173337-02-5
Record name Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173337-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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